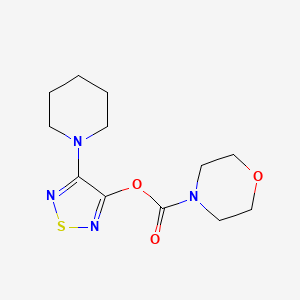
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate (4PTM) is a novel synthetic compound with a wide range of potential applications in scientific research. It has been used in both in vivo and in vitro studies, and has demonstrated a number of beneficial biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antitubercular and Antifungal Activity
A study synthesized derivatives including 5-piperidin-4-ylmethyl and assessed them for antitubercular and antifungal activities. Some of these compounds displayed significant activity in these areas (Syed, Ramappa, & Alegaon, 2013).
Potential in Diabetes Treatment
A novel series of 2-piperidinopiperidine thiadiazoles, including a derivative 5u, demonstrated significant potency as histamine H3 receptor antagonists and showed promising results in in vivo studies for antidiabetic efficacy (Rao et al., 2012).
Antibacterial Applications
A study synthesized the maleate salt of a 4-morpholino-1,2,5-thiadiazol-3-yl derivative and explored its antibacterial inhibition potential. This compound showed moderate inhibition against Mycobacteria tuberculosis, suggesting its use in medicinal applications (Mali, Sawant, Chaudhari, & Mandewale, 2019).
Antiproliferative Activity
A study on the synthesis of a novel heterocycle, including a piperidin-1-yl)(morpholino)methanone compound, evaluated its antiproliferative activity. The compound showed promising results in this area, indicating potential applications in cancer research (Prasad et al., 2018).
Histamine H3 Antagonist for Wakefulness
4-Phenoxypiperidines, including 4-(1-isopropyl-piperidin-4-yloxy)-benzyl-morpholine, were identified as potent histamine H3 antagonists with potential in vivo efficacy in wakefulness models, indicating their use in sleep disorders or neurological applications (Dvorak et al., 2005).
CNS Penetrating H₁-Antihistamines
The optimization of 2-(piperidin-3-yl)-1H-benzimidazoles, including morpholin derivatives, resulted in compounds with improved CNS profiles and potential as sedative hypnotics (Ravula et al., 2012).
Antitubercular Activity of Mannich Bases
Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles, including morpholine derivatives, were screened for antitubercular activity against Mycobacterium tuberculosis, revealing significant activity in this domain (Badiger & Khazi, 2013).
Antibacterial Agents
The synthesis of acetylenic derivatives of a substituted 1, 3, 4-thiadiazole, including a piperidin-1-yl compound, was aimed at producing new antibacterial agents. These compounds showed promising results in antibacterial activities (Tamer & Qassir, 2019).
Antitumor and Antifungal Activities
New hetaryl- and alkylidenerhodanine derivatives, including 1,3,4-thiadiazole compounds with piperidine and morpholine, were evaluated for antitumor and antifungal activities, showing significant results in both areas (Insuasty et al., 2013).
Eigenschaften
IUPAC Name |
(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c17-12(16-6-8-18-9-7-16)19-11-10(13-20-14-11)15-4-2-1-3-5-15/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUWPUYJUOUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSN=C2OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-yl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

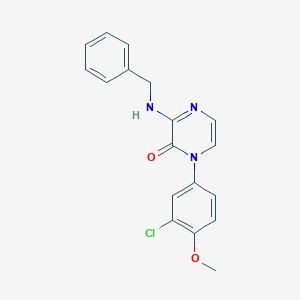

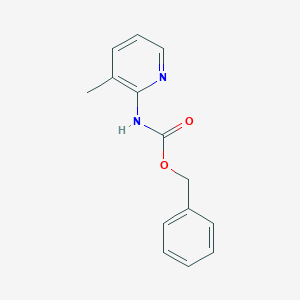
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)
![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)
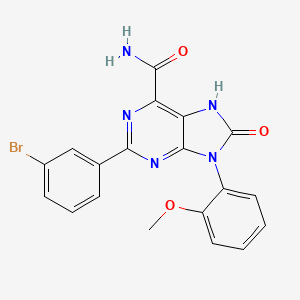
![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)
![7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2742178.png)
![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)

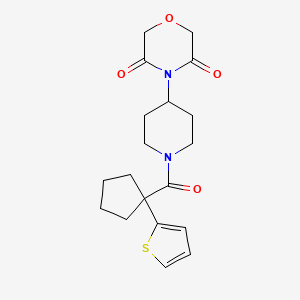
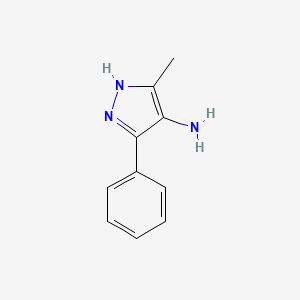
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,3-dimethylquinoxaline-6-carboxylate](/img/structure/B2742185.png)